Cas no 28143-91-1 ((1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol)
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol Chemical and Physical Properties
Names and Identifiers
-
- (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
- (2S,3R)-PHENYLSERINOL
- (2S,3S)-3-PHENYLSERINOL
- L-(+)-THREO-1-PHENYL-2-AMINO-1,3-PROPANEDIOL
- L(+)-THREO-2-AMINO-1-PHENYL-1,1,3-PROPANEDIOL
- L-(+)-THREO-2-AMINO-1-PHENYL-1,3-PROPANEDIOL
- L-THREO-(+)-PHENYL-2-AMINO-1,3-PROPANDIOL
- S-BASE
- LBS
- Levo-Amin-odiol
- threo-2-amino-1-phenyl-1,3-propanediol
- [S(R*,R*)]-2-amino-1-phenylpropane-1,3-diol
- (1S,2S)-Phenylserinol
- (1S,2S)-(+)-2-Amino-1-phenyl-1
- 1,3-Propanediol, 2-amino-1-phenyl-, [S-(R*,R*)]-
- [1S,2S,(+)]-1-Phenyl-2-amino-1,3-propanediol
- (1S,2S)-2-amino-1-phenylpropane-1,3-diol
- (+)-(1S,2S)-2-Amino-1-phenylpropane-1,3-diol
- (1S,2R)-(+)-2-amino-1-phenyl-1,3-propanediol
- (1S,2S)-2-Amino-1-phenyl-1,3-propanediol
- (1S,2S)-threo-1-phenyl-2-amino-1,3-propanediol
- (1S,2S)-threo-2-amino-1-phenyl-1,3-propanediol
- (1S,2S)-(+)-1-phenyl 2-amino-1,3-propane-diol
- (1s, 2s)-(+)-1-phenyl 2-amino-1,3-propane-diol
- AKOS015854215
- AC-10002
- (1s, 2s)-(+)-1-phenyl-2-amino-1,3-propane-diol
- AS-30546
- (1S,2S)-2-amino-1-phenyl-propane-1,3-diol;2,4-Dichloro-3,5-dinitrobenzotrifluoride
- L-threo-1-Phenyl-2-amino-1,3-propanediol
- JUCGVCVPNPBJIG-IUCAKERBSA-N
- 1,3-Propanediol, 2-amino-1-phenyl-, (1S,2S)-
- AC-19031
- DTXSID40950893
- A819758
- BP-20125
- (1S,2S)-1-phenyl-2-amino-1,3-propanediol
- (S(R*,R*))-2-Amino-1-phenylpropane-1,3-diol
- 55057-81-3
- EINECS 248-867-6
- (1S, 2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
- W-107071
- NS00048285
- 28143-91-1
- CS-0015328
- (1S,2S)-2-amino-1-phenyl-propane-1,3-diol
- SCHEMBL145000
- (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, 97%
- AMY7190
- MFCD00004503
- (1S,2S)-(+)-1-phenyl-2-amino-1,3-propane-diol
- 2-Amino-1-phenyl-1,3-propanediol
- 248-867-6
- FA37317
-
- MDL: MFCD00004503
- Inchi: 1S/C9H13NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2/t8-,9-/m0/s1
- InChI Key: JUCGVCVPNPBJIG-IUCAKERBSA-N
- SMILES: O[C@@H](C1C=CC=CC=1)[C@H](CO)N
Computed Properties
- Exact Mass: 167.09500
- Monoisotopic Mass: 167.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 66.5A^2
Experimental Properties
- Color/Form: White powder
- Density: 1.1222 (rough estimate)
- Melting Point: 109-113 °C (lit.)
- Boiling Point: 295.79°C (rough estimate)
- Flash Point: 171.9 °C
- Refractive Index: 26.5 ° (C=1, MeOH)
- PSA: 66.48000
- LogP: 0.73990
- Specific Rotation: 35 º (c=1, 1N HCl)
- Optical Activity: [α]25/D +37°, c = 1 in 1 M HCl
- Solubility: Not determined
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
- Storage Condition:Store in a cool, dry place. Store in tightly closed containers.
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019115645-5g |
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol |
28143-91-1 | 97% | 5g |
$400.00 | 2023-09-02 | |
| Fluorochem | 225439-1g |
1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol |
28143-91-1 | 95% | 1g |
£108.00 | 2022-02-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01596-5g |
(1S,2S)-2-amino-1-phenylpropane-1,3-diol |
28143-91-1 | 5g |
¥1908.0 | 2021-09-04 | ||
| TRC | A626050-50mg |
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol |
28143-91-1 | 50mg |
$ 75.00 | 2023-04-19 | ||
| TRC | A626050-500mg |
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol |
28143-91-1 | 500mg |
$ 138.00 | 2023-04-19 | ||
| TRC | A626050-1g |
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol |
28143-91-1 | 1g |
$ 130.00 | 2022-06-07 | ||
| TRC | A626050-10g |
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol |
28143-91-1 | 10g |
$ 1263.00 | 2023-04-19 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S914570-250mg |
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol |
28143-91-1 | 97% | 250mg |
¥324.00 | 2022-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | NE550-200mg |
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol |
28143-91-1 | 98% | 200mg |
¥256.0 | 2022-07-28 | |
| Apollo Scientific | OR322214-1g |
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol |
28143-91-1 | 1g |
£98.00 | 2023-09-02 |
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol Suppliers
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
Compound CAS No 28143-91-1: (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
The compound CAS No 28143-91-1, also known as (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, is a significant organic molecule with a diverse range of applications in the fields of pharmaceuticals, biotechnology, and materials science. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its versatile reactivity and biological activity. Recent studies have highlighted its potential as a key intermediate in the synthesis of advanced biomolecules and therapeutic agents.
The molecular structure of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol consists of a propanediol backbone with a phenyl group at the 1-position and an amino group at the 2-position. The stereochemistry of this compound is crucial for its biological activity, as the (S,S) configuration has been shown to exhibit distinct properties compared to other stereoisomers. This compound has been extensively studied for its role in chiral recognition and asymmetric catalysis, making it a valuable tool in modern organic synthesis.
Recent research has focused on the application of CAS No 28143-91-1 in drug discovery. Its ability to act as a chiral building block has been leveraged in the development of novel therapeutics targeting various diseases, including cancer and neurodegenerative disorders. For instance, studies have demonstrated that derivatives of this compound can modulate key enzymes involved in cellular signaling pathways, offering promising leads for future drug development.
In addition to its pharmaceutical applications, (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol has also found utility in materials science. Its hydroxyl groups and amino functionality make it an ideal candidate for the synthesis of advanced polymers and biomaterials. Recent advancements in green chemistry have further enhanced its appeal by incorporating this compound into environmentally friendly synthetic processes.
The synthesis of CAS No 28143-91-1 involves a multi-step process that typically includes asymmetric catalysis or enzymatic resolution to achieve the desired stereochemistry. Researchers have recently explored novel methodologies to improve the efficiency and scalability of this synthesis, ensuring that it remains accessible for both academic and industrial applications.
From a biochemical perspective, (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol exhibits interesting interactions with biological systems. Studies have shown that it can act as a substrate for various enzymes, including those involved in glycolysis and lipid metabolism. These findings underscore its potential as a tool for studying metabolic pathways and enzyme mechanisms.
In conclusion, CAS No 28143-91-1, or (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties and stereochemical configuration make it an invaluable resource for researchers in academia and industry alike. As ongoing research continues to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in the development of innovative solutions across various scientific domains.
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